6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-6-3-4-8-9(11)5-12-10(8)7(6)2;/h3-4,9H,5,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRPALXVPNMFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CO2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-70-5 | |
| Record name | 3-Benzofuranamine, 2,3-dihydro-6,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 1258649-70-5) is a small molecule that has garnered attention for its potential biological activities. This compound belongs to the benzofuran class of compounds, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound based on available research findings, including data tables and case studies.
- Molecular Formula : C₁₀H₁₃ClN₁O
- Molecular Weight : 163.22 g/mol
- CAS Number : 1258649-70-5
Biological Activity Overview
The biological activities of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride have been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity
- Neuroprotective Effects
- Potential Therapeutic Applications
Antimicrobial Activity
Research indicates that compounds within the benzofuran class exhibit significant antimicrobial properties. For instance, a study evaluated the activity of various synthesized benzofuran derivatives against a range of bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine | 12.50 | Staphylococcus aureus |
| 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine | 7.80 | Bacillus subtilis |
| 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine | 15.00 | Escherichia coli |
These findings suggest that this compound may have potential as an antibacterial agent, particularly against Gram-positive bacteria.
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have been explored in the context of neurodegenerative diseases. A study highlighted the ability of certain benzofuran compounds to inhibit neuronal apoptosis and promote cell survival in models of oxidative stress.
Case Study : In vitro studies demonstrated that treatment with 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride reduced apoptosis in neuronal cell lines exposed to hydrogen peroxide by approximately 30%, indicating its potential as a neuroprotective agent.
Pharmacological Mechanisms
The mechanisms underlying the biological activities of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride are not yet fully elucidated but may involve:
- Inhibition of Reactive Oxygen Species (ROS) : The compound may scavenge ROS, reducing oxidative stress.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter levels, contributing to its neuroprotective effects.
- Antibacterial Mechanisms : The compound could disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Key Identifiers :
- Molecular Formula: C₉H₁₄ClNO (free base: C₉H₁₃NO + HCl) .
- CAS Numbers : Discrepancies exist in available sources; two CAS numbers are reported: 70661-23-3 (PubChem) and 1258649-70-5 (SY190601 in ) .
- Synonyms: AC1Q39BI, MolPort-016-636-088, AKOS026743428 .
- Suppliers : Listed by 5 suppliers (PubChem, MolPort, etc.), though CymitQuimica reports discontinuation of stock .
However, pharmacological data are absent in the provided evidence.
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2,3-dihydrobenzofuran-3-amine derivatives. Structural analogs vary in substituents at the 6- and 7-positions, which critically influence physicochemical properties and bioactivity.
Key Structural Analogs
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine Hydrochloride
- Substituents : Chlorine atoms at 6- and 7-positions.
- Molecular Formula: C₈H₇Cl₂NO (hydrochloride salt) .
- SMILES : C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N .
- Key Differences: Chlorine’s electron-withdrawing nature reduces lipophilicity compared to methyl groups. Higher molecular weight (220.05 g/mol vs. ~205.67 g/mol for dimethyl analog). Potential for altered metabolic stability due to halogenation.
6,7-Dimethoxy-2,3-dihydro-1-benzofuran-3-amine
- Substituents : Methoxy groups at 6- and 7-positions.
- Key Differences :
- Methoxy groups increase polarity and hydrogen-bonding capacity.
- Likely reduced CNS penetration compared to methyl-substituted analogs.
6,7-Dimethyl-2(1H)-quinolinone
- Structure: Quinolinone core with 6,7-dimethyl substitution.
- InChIKey : NACXMBPTPBZQHY-UHFFFAOYSA-N .
- Key Differences: Aromatic quinolinone system vs. dihydrobenzofuran. Potential for distinct pharmacological targets (e.g., kinase inhibition).
Physicochemical and Commercial Comparison
Notes:
- Lipophilicity : Methyl groups enhance lipophilicity (logP ~1.5–2.0 estimated) compared to chloro (logP ~1.0–1.5) and methoxy (logP ~0.5–1.0) analogs.
- Solubility : Hydrochloride salts improve aqueous solubility; dichloro analog may exhibit lower solubility due to crystallinity.
- Synthetic Accessibility : Methoxy and chloro derivatives require halogenation/methoxylation steps, increasing synthesis complexity.
Research Implications and Limitations
- CAS Discrepancy : The dual CAS numbers (70661-23-3 and 1258649-70-5) for the dimethyl compound suggest possible registry errors or variant salt forms. Further verification is needed .
- Pharmacological Data Gap: No evidence provided on bioactivity, toxicity, or metabolic profiles.
- Commercial Availability : The discontinuation of the dimethyl analog by suppliers like CymitQuimica may hinder experimental reproducibility .
Preparation Methods
Preparation of the Benzofuran Core with Methyl Substituents
A widely documented approach to preparing 2,3-dihydrobenzofuran derivatives substituted at the 6 and 7 positions involves thermal rearrangement of substituted 1,3-benzodioxoles. For example, 2-substituted-1,3-benzodioxoles undergo thermal rearrangement in the presence of acid catalysts to yield 2,3-dihydro-2,2-substituted-7-benzofuranols.
- Starting materials: Catechol and isobutyraldehyde are reacted to form 2-isopropyl-1,3-benzodioxole.
- Catalysts: Acidic catalysts such as sulfuric acid, phosphoric acid, or sulfonic acids are used to promote acetalization.
- Conditions: The reaction is conducted in a solvent like benzene at reflux temperature (~80°C), with water removal via a Dean-Stark apparatus to drive the equilibrium toward product formation.
- Isolation: The product 2-isopropyl-1,3-benzodioxole is purified by vacuum distillation.
Following this, the 2-substituted-1,3-benzodioxole is thermally rearranged to the corresponding 2,3-dihydro-2,2-substituted-7-benzofuranol.
| Step | Reactants | Catalyst/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Catechol + Isobutyraldehyde | Sulfuric acid, benzene, reflux, Dean-Stark trap | 2-isopropyl-1,3-benzodioxole | Vacuum distillation, NMR confirmed |
| 2 | 2-isopropyl-1,3-benzodioxole | Thermal rearrangement, acid catalyst | 2,3-dihydro-2,2-substituted-7-benzofuranol | High yield |
Introduction of the Amine Group at the 3-Position
The amine functionality at the 3-position can be introduced via reduction and substitution reactions starting from nitro-substituted benzofuran intermediates.
A patented method describes the following sequence starting from o-nitrophenol:
- Step a: Reaction of o-nitrophenol with methallyl halide to form o-methallyloxy-nitrobenzene.
- Step b: Thermal rearrangement and cyclization to 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran.
- Step c: Reduction of the nitro group to an amine, yielding 7-amino-2,3-dihydro-2,2-dimethylbenzofuran.
- Step d: Diazotization of the amine to form a diazonium salt.
- Step e: Hydrolysis of the diazonium salt to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.
This sequence can be adapted to introduce the amine group at the 3-position by modifying the substitution pattern accordingly.
| Step | Reactants | Reaction Type | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| a | o-nitrophenol + methallyl halide | Alkylation | Suitable solvent, base | o-methallyloxy-nitrobenzene | - |
| b | o-methallyloxy-nitrobenzene | Thermal rearrangement & cyclization | Heat, catalyst | 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran | - |
| c | Nitrobenzofuran | Catalytic hydrogenation | Hydrogenation catalyst, H2 | 7-amino-2,3-dihydro-2,2-dimethylbenzofuran | High yield |
| d | Aminobenzofuran | Diazotization | NaNO2, acid, 0-5°C | Diazonium salt | - |
| e | Diazonium salt | Hydrolysis | Water, controlled temp | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | High yield |
Conversion to Hydrochloride Salt
The free amine of 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether. This step improves the compound's solubility and stability, facilitating handling and further application in synthesis or biological evaluation.
Research Findings and Optimization Notes
- Catalyst Selection: Acid catalysts such as sulfuric acid and trifluoroacetic acid effectively promote the acetalization and rearrangement steps. The choice of catalyst impacts reaction rate and yield.
- Temperature Control: Maintaining reflux temperatures during acetalization and controlled heating during rearrangement ensures high conversion and minimizes side reactions.
- Solvent Choice: Benzene is commonly used for acetalization due to its suitable boiling point and ability to azeotropically remove water. Alternative solvents like dichloromethane or ethanol may be used depending on subsequent steps.
- Reduction Step: Catalytic hydrogenation using palladium or platinum catalysts under mild conditions yields the amine with high selectivity and yield.
- Diazotization and Hydrolysis: These steps require careful temperature control (0–5°C) to prevent decomposition and ensure high yield of the hydroxybenzofuran intermediate.
- Overall Yield: The multi-step synthesis from inexpensive starting materials like o-nitrophenol can achieve overall yields around 50%, demonstrating process efficiency.
Summary Table of Preparation Steps
| Step No. | Reaction | Key Reagents | Conditions | Product | Yield/Remarks |
|---|---|---|---|---|---|
| 1 | Acetalization | Catechol + Isobutyraldehyde | Acid catalyst, reflux benzene | 2-isopropyl-1,3-benzodioxole | High, purified by distillation |
| 2 | Thermal Rearrangement | 2-substituted-1,3-benzodioxole | Heat, acid catalyst | 2,3-dihydro-2,2-substituted-7-benzofuranol | High yield |
| 3 | Alkylation | o-nitrophenol + methallyl halide | Base, solvent | o-methallyloxy-nitrobenzene | - |
| 4 | Rearrangement & Cyclization | o-methallyloxy-nitrobenzene | Heat, catalyst | 2,3-dihydro-2,2-dimethyl-7-nitrobenzofuran | - |
| 5 | Reduction | Nitrobenzofuran | H2, Pd catalyst | Aminobenzofuran | High yield |
| 6 | Diazotization | Aminobenzofuran | NaNO2, HCl, 0-5°C | Diazonium salt | - |
| 7 | Hydrolysis | Diazonium salt | Water, controlled temp | Hydroxybenzofuran | High yield |
| 8 | Salt Formation | Amine + HCl | Ethanol or ether | Hydrochloride salt | Improves stability |
Q & A
Q. What safety protocols are critical when handling this compound in aerosolized form?
- Safety Measures :
- Use fume hoods with HEPA filters and wear NIOSH-approved respirators.
- Follow MedChemExpress guidelines for amine hydrochlorides: avoid inhalation and use closed-system handling .
Methodological Cross-Disciplinary Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
